Chemical properties of 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Chemical properties of 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
An In-depth Technical Guide to the Predicted Chemical Properties and Characterization of 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Abstract: The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a forward-looking technical analysis of the hypothetical molecule, 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one. While direct experimental data for this specific compound is not prevalent in public literature, this document leverages established principles of physical organic chemistry and extensive data from analogous structures to construct a predictive framework for its synthesis, characterization, and core chemical properties. We present proposed synthetic routes, anticipated spectroscopic signatures, and a discussion of key chemical behaviors such as tautomerism and metal chelation. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and related novel fluorinated hydroxypyridinone scaffolds.
Introduction and Rationale
The 1,4-dihydropyridine (1,4-DHP) framework is a privileged scaffold in medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used to treat hypertension.[1][2] Concurrently, the 3-hydroxy-pyridin-4-one (3,4-HOPO) motif is renowned for its exceptional metal-chelating properties, forming the basis of clinically approved iron chelators like Deferiprone.[3][4] The convergence of these two structural motifs, further functionalized with a fluorine atom, suggests a molecule of significant chemical and therapeutic potential.
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to modulate a molecule's physicochemical and pharmacological profile profoundly. It can alter pKa, improve metabolic stability, enhance binding affinity, and influence conformation.[5] In the context of a 3-fluoro-5-hydroxy-1,4-dihydropyridin-4-one, the fluorine atom is predicted to exert a strong inductive effect, influencing the acidity of the hydroxyl group and the electron density of the entire ring system. This guide outlines a comprehensive strategy for the synthesis and elucidation of these properties.
Proposed Synthetic Pathway
A plausible synthetic route to 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one would likely involve the construction of a fluorinated pyridine precursor followed by a reduction or related transformation. Given the lack of a direct published synthesis, a multi-step approach is proposed, leveraging known reactions for analogous systems.
Caption: Proposed multi-step synthesis of the target compound.
Protocol: Proposed Synthesis
-
Step 1: Synthesis of 3-Fluoro-5-methoxypyridine. In a sealed vessel, dissolve 3,5-difluoropyridine in anhydrous methanol. Add sodium methoxide (NaOMe) portion-wise at room temperature. Heat the reaction mixture at a specified temperature (e.g., 70-90 °C) and monitor by GC-MS for the disappearance of the starting material. Upon completion, cool the mixture, neutralize, and extract the product with an organic solvent. Purify via column chromatography. The regioselectivity of methoxy substitution is directed by the electronic properties of the pyridine ring.[6]
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Step 2: Synthesis of 3-Fluoro-5-hydroxypyridine. Dissolve the purified 3-Fluoro-5-methoxypyridine in a suitable solvent like dichloromethane (DCM) or neat hydrobromic acid (HBr). If using DCM, cool the solution to 0 °C and add boron tribromide (BBr₃) dropwise.[7] Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with methanol, followed by water. Extract the product and purify. This is a standard ether cleavage reaction to unmask the hydroxyl group.[7]
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Step 3: Formation of N-Substituted Pyridinium Salt. The resulting 3-Fluoro-5-hydroxypyridine can be activated for reduction by forming a pyridinium salt. This step is often implicit in the subsequent reduction, especially when using reagents like sodium dithionite in an aqueous buffer.
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Step 4: Reduction to 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one. Dissolve 3-Fluoro-5-hydroxypyridine in an aqueous buffer solution (e.g., sodium bicarbonate). Add sodium dithionite (Na₂S₂O₄) and stir at room temperature. The reaction typically proceeds rapidly, leading to the formation of the 1,4-dihydropyridin-4-one tautomer, which is often more stable than the 1,4-dihydropyridin-4-ol form. Monitor the reaction via LC-MS. The product may precipitate from the solution or require extraction.
Proposed Spectroscopic and Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule.[8][9] The presence of ¹H, ¹³C, and ¹⁹F nuclei will provide a wealth of information.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale / Notes |
| ¹H NMR | ~8.5 - 9.5 | s (broad) | NH proton of the dihydropyridine ring.[10] |
| ~7.0 - 7.5 | d, JHF ≈ 2-4 Hz | H 2 proton, doublet due to coupling with adjacent fluorine. | |
| ~4.5 - 5.5 | s (broad) | OH proton, exchangeable with D₂O. | |
| ~6.0 - 6.5 | d, JHF ≈ 1-3 Hz | H 6 proton, doublet due to long-range coupling with fluorine. | |
| ¹³C NMR | ~170 - 180 | d, JCF ≈ 15-25 Hz | C 4 (Carbonyl), split by fluorine at C3. |
| ~140 - 155 | d, JCF ≈ 240-260 Hz | C 3 bearing the fluorine atom (large one-bond C-F coupling). | |
| ~130 - 145 | d, JCF ≈ 10-20 Hz | C 2, split by adjacent fluorine. | |
| ~145 - 160 | s | C 5 bearing the hydroxyl group. | |
| ~110 - 125 | d, JCF ≈ 3-5 Hz | C 6, split by fluorine at C3. | |
| ¹⁹F NMR | ~ -120 to -150 | m | Single fluorine environment on an electron-deficient ring.[11] |
Mass Spectrometry (MS)
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Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: An exact mass measurement corresponding to the molecular formula C₅H₄FNO₂ . This will confirm the elemental composition. The expected monoisotopic mass is approximately 129.0226 Da.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of the hydroxyl group.
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N-H Stretch: A sharp to medium absorption around 3100-3300 cm⁻¹.[10]
-
C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹, indicative of the conjugated ketone in the dihydropyridinone ring.
-
C-F Stretch: A strong, sharp absorption in the fingerprint region, typically around 1000-1200 cm⁻¹.
Acidity (pKa) Determination
-
Methodology: UV-metric or potentiometric titration.
-
Prediction: The 3,4-HOPO scaffold typically has a pKa for the hydroxyl group around 7-9. The strong electron-withdrawing effect of the fluorine atom at the adjacent C3 position is expected to lower this pKa significantly, making the compound more acidic than its non-fluorinated counterpart.
Exploration of Key Chemical Properties
Tautomerism
Hydroxypyridines and their di-hydro derivatives exist in a tautomeric equilibrium with their corresponding pyridone forms.[12][13][14] For the target molecule, several tautomers are possible, with the keto form (1,4-dihydropyridin-4-one) generally being the most stable, particularly in polar solvents.[15][16]
Caption: Potential tautomeric equilibria of the target compound.
The equilibrium can be studied using NMR spectroscopy by observing changes in chemical shifts in different solvents (e.g., CDCl₃ vs. DMSO-d₆ vs. D₂O). The fluorine substituent may influence the equilibrium position compared to non-fluorinated analogs.
Metal Chelation
The 3-hydroxy-4-one motif is a classic bidentate chelator, forming stable 5-membered rings with metal ions.[3][17] This property is the basis for the use of HOPOs in iron chelation therapy.[4][18][19]
-
Hypothesis: 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one will act as an O,O-chelating ligand for various metal ions, such as Fe(III), Cu(II), and Zn(II).
-
Experimental Verification:
-
UV-Vis Titration: Monitor the change in the UV-Vis spectrum of the compound upon incremental addition of a metal salt solution (e.g., FeCl₃). The formation of a metal-ligand complex is typically accompanied by a significant shift in the absorption maximum.
-
Determination of Stoichiometry: Use Job's plot analysis to determine the ligand-to-metal ratio in the complex (likely 2:1 or 3:1 for Fe³⁺).
-
Determination of Affinity: Employ potentiometric titration to determine the stability constants (log K) and calculate the pM value (e.g., pFe³⁺) to quantify the chelating efficiency at physiological pH.[18]
-
Reactivity and Stability
1,4-dihydropyridines are known to be susceptible to oxidation, which aromatizes the ring to the more stable pyridine derivative.[20]
-
Oxidation: The compound is expected to be oxidized to 3-Fluoro-5-hydroxypyridin-4-one, especially in the presence of oxidizing agents or under aerobic conditions, potentially catalyzed by light or metal ions. This reactivity is a critical consideration for its handling and storage.
-
Electrophilic/Nucleophilic Reactions: The electron density of the dihydropyridine ring is influenced by the fluorine atom, potentially altering its susceptibility to electrophilic or nucleophilic attack compared to non-fluorinated analogs.
Potential Applications in Drug Discovery
The unique combination of a fluorinated core, a dihydropyridine ring, and a powerful chelating group suggests several promising avenues for drug discovery:
-
Metalloenzyme Inhibition: Many enzymes rely on metal cofactors (e.g., zinc, iron) in their active sites. A potent chelator like the target molecule could be developed as an inhibitor for enzymes such as histone deacetylases (HDACs) or tyrosinase.[3][21]
-
Iron Chelation Therapy: While Deferiprone is effective, new chelators with improved pharmacokinetic and safety profiles are always needed. The fluorine atom could enhance cell permeability and metabolic stability.[18]
-
Bioactive Scaffolding: The core structure can be further derivatized at the N1 position to modulate its properties and target specificity, following the extensive structure-activity relationship (SAR) studies done on other 1,4-DHPs.[2][22]
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